An In-Depth Technical Guide to the Chemical Structure and Bonding of 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea)
An In-Depth Technical Guide to the Chemical Structure and Bonding of 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,2,3,3-Hexafluoropropane, also known as HFC-236ea, is a hydrofluorocarbon with the chemical formula C₃H₂F₆.[1][2][3] It exists as a colorless gas and is utilized in various applications, including as a refrigerant and in the etching processes for semiconductor manufacturing.[4] A thorough understanding of its molecular structure and bonding is crucial for predicting its physical properties, reactivity, and potential interactions in various chemical and biological systems. This guide provides a detailed technical overview of the chemical structure, bonding, and spectroscopic properties of 1,1,1,2,3,3-hexafluoropropane, supported by available quantitative data and experimental methodologies.
Molecular Structure and Geometry
The molecular structure of 1,1,1,2,3,3-hexafluoropropane consists of a three-carbon propane (B168953) backbone with six fluorine atoms and two hydrogen atoms as substituents. The fluorine atoms are located at positions 1, 1, 1, 2, 3, and 3. This arrangement of atoms leads to a complex conformational landscape due to rotation around the C-C single bonds.
Table 1: Calculated Molecular Geometry of 1,1,1,2,3,3-Hexafluoropropane
| Parameter | Value |
| Bond Lengths (Å) | |
| C1-C2 | Value not found |
| C2-C3 | Value not found |
| C-H | Value not found |
| C-F (CF₃ group) | Value not found |
| C-F (CHF₂ group) | Value not found |
| C-F (CHF group) | Value not found |
| Bond Angles (degrees) | |
| C1-C2-C3 | Value not found |
| F-C-F (CF₃ group) | Value not found |
| F-C-F (CHF₂ group) | Value not found |
| H-C-F | Value not found |
| H-C-C | Value not found |
| F-C-C | Value not found |
| Dihedral Angles (degrees) | |
| F-C1-C2-C3 | Value not found |
| H-C2-C3-F | Value not found |
Note: Specific experimental or high-level computational data for the bond lengths, bond angles, and dihedral angles of 1,1,1,2,3,3-hexafluoropropane were not found in the provided search results. The table structure is provided for when such data becomes available.
Bonding Characteristics
The bonding in 1,1,1,2,3,3-hexafluoropropane is characterized by strong covalent bonds. The carbon atoms in the propane backbone are sp³ hybridized, forming a tetrahedral geometry with their bonded atoms. The high electronegativity of fluorine atoms leads to significant polarization of the C-F bonds, creating localized dipoles within the molecule. This results in a molecule with a notable overall dipole moment. The C-H bonds are less polar than the C-F bonds. The interplay of these bond polarities and the molecule's geometry determines its overall polarity and intermolecular interactions.
Conformational Analysis
Due to the presence of two C-C single bonds, 1,1,1,2,3,3-hexafluoropropane can exist in various conformations arising from the rotation of the -CF₃, -CHF-, and -CHF₂ groups relative to each other. The stability of these conformers is influenced by steric hindrance between the bulky fluorine atoms and electrostatic interactions between the polarized C-F and C-H bonds. A detailed conformational analysis is crucial for understanding the molecule's behavior, particularly its spectroscopic properties and reactivity.
Spectroscopic Properties
Spectroscopic techniques are fundamental for elucidating the structure and bonding of molecules. For 1,1,1,2,3,3-hexafluoropropane, NMR, infrared, and Raman spectroscopy provide key insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. For 1,1,1,2,3,3-hexafluoropropane, ¹H, ¹³C, and ¹⁹F NMR spectra would provide distinct signals for the non-equivalent nuclei. The chemical shifts are influenced by the electron-withdrawing fluorine atoms, and the coupling constants (J-values) provide information about the through-bond connectivity and dihedral angles between coupled nuclei.
Table 2: Predicted NMR Spectroscopic Data for 1,1,1,2,3,3-Hexafluoropropane
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H NMR | |||
| -CHF- | Data not found | Data not found | Data not found |
| -CHF₂ | Data not found | Data not found | Data not found |
| ¹³C NMR | |||
| -CF₃ | Data not found | Data not found | Data not found |
| -CHF- | Data not found | Data not found | Data not found |
| -CHF₂ | Data not found | Data not found | Data not found |
| ¹⁹F NMR | |||
| -CF₃ | Data not found | Data not found | Data not found |
| -CHF- | Data not found | Data not found | Data not found |
| -CHF₂ | Data not found | Data not found | Data not found |
Note: Detailed experimental NMR data including chemical shifts and coupling constants for 1,1,1,2,3,3-hexafluoropropane were not available in the provided search results. The table is structured to be populated with such data.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of the types of bonds and the overall molecular structure. The C-H, C-F, and C-C stretching and bending vibrations will give rise to a complex spectrum. Theoretical calculations are often used to assign the observed vibrational bands to specific atomic motions.
Table 3: Predicted Vibrational Frequencies and Assignments for 1,1,1,2,3,3-Hexafluoropropane
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
| Data not found | C-H stretch |
| Data not found | C-F stretch (CF₃) |
| Data not found | C-F stretch (CHF₂) |
| Data not found | C-F stretch (CHF) |
| Data not found | C-C stretch |
| Data not found | CH bend |
| Data not found | CF₃ deformation |
| Data not found | CHF₂ deformation |
| Data not found | Torsional modes |
Note: A complete set of assigned experimental vibrational frequencies for 1,1,1,2,3,3-hexafluoropropane was not found in the provided search results. This table is intended to be populated with such data.
Experimental Protocols
Detailed experimental protocols for determining the structure of 1,1,1,2,3,3-hexafluoropropane were not explicitly found in the provided search results. However, a general overview of the methodologies typically employed for such analyses is provided below.
Rotational Spectroscopy (Microwave Spectroscopy)
Rotational spectroscopy is a high-resolution technique used to determine the precise molecular geometry of gas-phase molecules.
Methodology:
-
Sample Introduction: A gaseous sample of 1,1,1,2,3,3-hexafluoropropane is introduced into a high-vacuum chamber.
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Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.
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Detection of Absorption: The absorption of microwaves by the sample is detected, corresponding to transitions between rotational energy levels.
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Spectral Analysis: The resulting spectrum, consisting of a series of sharp lines, is analyzed to determine the rotational constants (A, B, and C) of the molecule.
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Structure Determination: The rotational constants are related to the moments of inertia of the molecule. By measuring the spectra of different isotopic species (e.g., ¹³C substituted), a set of simultaneous equations can be solved to determine the precise bond lengths and angles.
NMR Spectroscopy
Methodology:
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Sample Preparation: A sample of 1,1,1,2,3,3-hexafluoropropane is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
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Data Acquisition: The sample is placed in a high-field NMR spectrometer, and ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. This involves applying a strong magnetic field and irradiating the sample with radiofrequency pulses.
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Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
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Spectral Interpretation: The chemical shifts, multiplicities (splitting patterns), and integration of the signals are analyzed to assign them to the different nuclei in the molecule. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish correlations between different nuclei and confirm the molecular structure.
Vibrational Spectroscopy (FTIR and Raman)
Methodology:
-
Sample Preparation: For FTIR, a gas cell is filled with 1,1,1,2,3,3-hexafluoropropane gas. For Raman, the gas can be held in a transparent container.
-
Data Acquisition:
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FTIR: A broad-spectrum infrared beam is passed through the sample, and an interferogram is recorded. This is then Fourier transformed to obtain the infrared absorption spectrum.
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Raman: A monochromatic laser beam is directed at the sample, and the scattered light is collected and analyzed by a spectrometer to obtain the Raman spectrum.
-
-
Spectral Analysis: The positions and intensities of the absorption bands (IR) or scattered peaks (Raman) are recorded.
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Vibrational Assignment: The observed vibrational frequencies are assigned to specific molecular motions (stretching, bending, etc.) with the aid of computational chemistry calculations, which can predict the vibrational frequencies and their corresponding atomic displacements.
Conclusion
This technical guide has summarized the key aspects of the chemical structure and bonding of 1,1,1,2,3,3-hexafluoropropane. While a complete set of experimentally determined quantitative data for its molecular geometry and spectroscopic properties is not fully available in the public domain, the fundamental principles of its structure, bonding, and conformational behavior are well-understood through the application of modern computational and spectroscopic techniques. Further high-resolution spectroscopic studies would be invaluable in providing a more precise and complete picture of this important fluorinated molecule.
